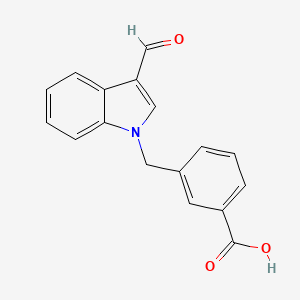

3-((3-Formyl-1h-indol-1-yl)methyl)benzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(3-formylindol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-11-14-10-18(16-7-2-1-6-15(14)16)9-12-4-3-5-13(8-12)17(20)21/h1-8,10-11H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNADFLYUUCZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Biological Evaluation of 3 3 Formyl 1h Indol 1 Yl Methyl Benzoic Acid and Its Derivatives

Investigation of Anti-neoplastic Activities in In Vitro Cellular Models

This section would have detailed the inhibitory effects of the compound on various cancer cell lines and the underlying mechanisms of action.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., MCF-7, HepG2, A549, HCT-116, PC-9, A375, A431)

Specific data on the half-maximal inhibitory concentration (IC50) values for 3-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549, PC-9), colon (HCT-116), and skin (A375, A431) cancers, were not available in the public domain.

Mechanisms of Cytostatic and Cytotoxic Effects

The molecular mechanisms through which this compound might exert its anti-cancer effects remain uninvestigated in published studies. The intended subsections were to cover:

Exploration of Molecular Targets and Pathways in Cellular Systems

There is currently no information available regarding the specific molecular targets or signaling pathways that may be modulated by this compound in cancer cells.

While the broader classes of indole (B1671886) and benzoic acid derivatives have been subjects of extensive cancer research, the specific compound of interest has not been characterized in the context of anti-neoplastic activity in the reviewed literature. Therefore, a detailed, evidence-based article adhering to the requested outline cannot be generated at this time. Further experimental research is required to elucidate the potential anti-cancer properties of this compound.

Enzyme Target Identification and Inhibition (e.g., EGFR Tyrosine Kinase, AKR1C3, PARP-1, HDAC-1, Histone Deacetylase)

Derivatives of the indole and benzoic acid scaffolds have demonstrated significant inhibitory activity against several enzymes implicated in cancer and other diseases.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). rjptonline.org Various indole derivatives have been designed and evaluated as EGFR tyrosine kinase inhibitors (TKIs). rjptonline.orgrjptonline.org For instance, pyrazolinyl-indole derivatives have been investigated through molecular docking studies to validate their cytotoxic activities, showing potential interactions with the EGFR tyrosine kinase domain. mdpi.com Similarly, novel indole-6-carboxylate esters and indole-3-Mannich bases have been synthesized and identified as potential EGFR inhibitors. rjptonline.orgnih.gov Some compounds have been designed as dual inhibitors, targeting both EGFR and SRC kinase, which can be a strategy to delay acquired resistance to chemotherapy. rjpbr.com

AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in the biosynthesis of potent androgens and is upregulated in castration-resistant prostate cancer (CRPC), making it a significant therapeutic target. nih.govacs.org A series of indole derivatives containing a benzoic acid group has been specifically investigated for AKR1C3 inhibition. nih.gov One compound, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid, which is structurally related to the subject compound, exhibited a potent inhibitory effect against AKR1C3 with a half-maximal inhibitory concentration (IC₅₀) of 0.26 μM. nih.gov Other research has focused on developing indomethacin (B1671933) analogues, which are indole-based, as selective AKR1C3 inhibitors to reduce off-target effects on cyclooxygenase (COX) enzymes. acs.orgunito.it

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other repair pathways, such as triple-negative breast cancer (TNBC). nih.gov Computational studies have screened natural product databases to identify indole-based compounds as potential PARP-1 inhibitors. nih.gov These studies revealed strong interactions between indole compounds and key amino acid residues in the active site of PARP-1. nih.gov The development of indole-based PARP inhibitors represents a novel class of potential antitumor drugs. researchgate.netgoogle.com

Histone Deacetylase (HDAC): HDACs are key regulators of gene expression, and their inhibition is an established strategy in cancer therapy. nih.govresearchgate.net Numerous studies have reported the design and synthesis of potent indole-based HDAC inhibitors. tandfonline.comnih.govtandfonline.com For example, a series of substituted indole-based hydroxamic acid derivatives showed potent inhibition of HDAC1, with one compound exhibiting an IC₅₀ value of 1.16 nM. nih.gov Similarly, certain indole-3-butyric acid derivatives were found to have IC₅₀ values of 13.9 nM against HDAC1. tandfonline.comnih.gov These compounds function by binding to the zinc ion in the enzyme's active site, leading to the accumulation of acetylated histones and subsequent changes in gene expression. tandfonline.com

| Compound Class | Enzyme Target | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Indole derivative with benzoic acid | AKR1C3 | 0.26 µM | nih.gov |

| Indole-based hydroxamic acid derivative (Compound 4o) | HDAC1 | 1.16 nM | nih.gov |

| Indole-3-butyric acid derivative (Molecule I13) | HDAC1 | 13.9 nM | tandfonline.comnih.gov |

| Indole-containing benzamide (B126) derivative (Compound 3j) | HDAC1 | 0.330 µM | thieme-connect.com |

| Indole derivative (Compound 16) | EGFR | 1.026 µM | rjpbr.com |

Interaction with Receptor Subtypes

The primary receptor interactions identified for this class of compounds involve receptor tyrosine kinases, most notably EGFR. EGFR-directed TKIs have proven effective in cancer treatment, and indole-based structures are being explored for this purpose. rjptonline.org

Molecular docking studies have been employed to understand the binding modes of these inhibitors. For indole-3-Mannich bases, computational analyses showed interactions with crucial active site residues of EGFR, such as Met 793. rjptonline.orgrjptonline.org Similarly, for pyrazolinyl-indole derivatives, in silico docking simulations were performed on the EGFR tyrosine kinase domain to rationalize their observed anti-cancer activity. mdpi.com These studies help in understanding the structure-activity relationships and guide the optimization of more potent and selective analogs that can effectively bind to and inhibit the receptor's kinase activity. rjptonline.org

Regulation of Gene Expression Profiles

The activity of this compound derivatives as HDAC inhibitors directly links them to the regulation of gene expression. researchgate.net HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. nih.gov By inhibiting HDACs, indole derivatives can restore or increase histone acetylation, thereby altering the expression of genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis. nih.govresearchgate.net

For example, one potent indole-based hydroxamic acid derivative was shown to effectively increase the acetylation of histone H3 in a dose-dependent manner in HCT116 cancer cells. nih.gov This epigenetic modification led to cell cycle arrest and the induction of apoptosis. nih.gov In another study, a novel indole derivative designed as a dual HDAC/BRD4 inhibitor was confirmed to up-regulate the expression of acetylated histone H3 (Ac-H3) and down-regulate the expression of the c-Myc oncogene, a key regulator of cell proliferation. nih.gov These findings demonstrate that indole derivatives can modulate gene expression profiles through epigenetic mechanisms, which underlies their anti-proliferative effects.

Assessment of Antimicrobial Potency

Antibacterial Activity against Pathogenic Bacterial Strains (e.g., Staphylococcus aureus including MRSA, Mycobacterium tuberculosis, Escherichia coli, Proteus mirabilis, Bacillus subtilis)

Indole derivatives have emerged as a promising class of antibacterial agents, showing efficacy against a range of pathogenic bacteria, including drug-resistant strains.

Staphylococcus aureus (including MRSA): Methicillin-resistant Staphylococcus aureus (MRSA) is a high-priority pathogen due to its resistance to beta-lactam antibiotics. researchgate.netresearchgate.net Several novel indole derivatives have demonstrated significant activity against MRSA. Tris(1H-indol-3-yl)methylium salts, for instance, showed potent activity against Gram-positive bacteria, with the most active compound exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL against MRSA. nih.govresearchgate.net Other studies on novel bisindole tetrahydrocarbazoles and 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also reported potent activities against both methicillin-sensitive S. aureus (MSSA) and MRSA strains, with some compounds showing MIC values as low as 1–2 µg/mL. mdpi.commdpi.com

Mycobacterium tuberculosis: While direct studies on M. tuberculosis are limited for this specific class, research on the model organism Mycobacterium smegmatis provides valuable insights. Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown a high capacity to inhibit the growth of M. smegmatis, with MIC values as low as 3.9 µg/mL. mdpi.com

Escherichia coli: The activity of indole derivatives against Gram-negative bacteria like E. coli is generally more moderate compared to Gram-positive strains, which may be due to the protective outer membrane of Gram-negative bacteria. mdpi.comnih.gov Some tris(1H-indol-3-yl)methylium derivatives displayed moderate activity against E. coli with MIC values of 8 μg/mL. nih.govresearchgate.net

Proteus mirabilis and Bacillus subtilis: Specific research detailing the activity of this compound or its close derivatives against Proteus mirabilis and Bacillus subtilis is not extensively available in the reviewed literature.

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salt | MRSA | 0.5 µg/mL | nih.govresearchgate.net |

| Tris(1H-indol-3-yl)methylium salt | Escherichia coli | 8 µg/mL | nih.govresearchgate.net |

| Cis indol substituted tetrahydrocarbazole | MRSA | 1–2 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | Mycobacterium smegmatis | 3.9 µg/mL | mdpi.com |

Antifungal Efficacy against Fungal Species (e.g., Aspergillus niger, Candida albicans)

The antifungal properties of compounds related to this compound have also been explored, particularly against opportunistic fungal pathogens.

Candida albicans: This species is a common cause of fungal infections in humans. nih.gov Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown that these compounds can exhibit moderate to high mycostatic activity against C. albicans. mdpi.com The structural features of both the indole and benzoic acid moieties have been investigated for their contribution to antifungal action. For example, a study on benzoic acid esters revealed that certain molecular characteristics are important for their anti-Candida effects. nih.gov

Aspergillus niger: There is limited specific information in the reviewed literature regarding the efficacy of this compound and its direct derivatives against Aspergillus niger.

Antiviral Properties (e.g., Inhibition of HIV-1 gp41 Fusion)

A significant area of investigation for indole derivatives has been in the development of novel anti-HIV agents. Specifically, they have been identified as small-molecule inhibitors of the HIV-1 entry process. nih.govacs.org This process is mediated by the viral envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and host cell membranes. acs.orgfrontiersin.org

The mechanism of action for these indole compounds involves targeting a conserved hydrophobic pocket on the gp41 N-heptad repeat (NHR) coiled-coil. nih.govacs.org By binding to this pocket, the inhibitors disrupt the formation of the six-helix bundle (6-HB), a critical conformational change required for membrane fusion. acs.orgfrontiersin.org Structure-based drug design has led to the development of indole derivatives that inhibit cell-cell fusion and viral replication at sub-micromolar concentrations. nih.govacs.org Optimization of the indole scaffold has resulted in compounds with a binding affinity (KI) of 0.6 μM and a 50% effective concentration (EC₅₀) of 0.2 μM in viral replication inhibition assays. acs.org This line of research confirms that the gp41 hydrophobic pocket is a valid target for low molecular weight fusion inhibitors. nih.gov

Antiparasitic Activity (e.g., Trypanocidal Effects via Trypanosoma cruzi Trans-Sialidase Inhibition)

Chagas disease, a chronic illness instigated by the protozoan parasite Trypanosoma cruzi, presents a significant public health challenge. nih.gov A key enzyme essential for the parasite's survival and infectivity is trans-sialidase (TcTS). researchgate.net This enzyme facilitates the transfer of sialic acid from host cells to the parasite's surface, a process crucial for its ability to invade host cells and evade the immune system. researchgate.net As TcTS has no equivalent in humans, it has emerged as a prime pharmacological target for the development of new anti-Chagas therapies. researchgate.net

Derivatives of benzoic acid have been investigated as potential inhibitors of TcTS. Research has shown that compounds featuring a benzoic acid moiety can exhibit potent trypanocidal activity. nih.gov For instance, certain derivatives sharing a para-aminobenzoic acid structure have demonstrated greater potency against T. cruzi strains than the conventional drugs nifurtimox (B1683997) and benznidazole. nih.gov Molecular docking studies suggest that functional groups such as -NH2, -OH, and -COOH on an aromatic ring can establish key interactions with the active sites of the TcTS enzyme. researchgate.net Some benzoic acid derivatives have shown high enzymatic inhibition but low trypanocidal activity, or vice versa, indicating that their mechanism of action may vary. researchgate.net One study identified a benzoic acid derivative that achieved a moderate inhibition of 47% on the trans-sialidase enzyme. nih.govnih.gov This line of research underscores the potential of designing specific indole and benzoic acid-based molecules to target TcTS, thereby disrupting the life cycle of the T. cruzi parasite.

Table 1: Trypanocidal Activity of Representative Benzoic Acid Derivatives

| Compound | Target Strain | Activity (LC50) | Enzyme Inhibition (%) |

|---|---|---|---|

| Compound 14 (para-aminobenzoic acid moiety) | T. cruzi (NINOA) | <0.15 µM | Not Reported |

| Compound 18 (para-aminobenzoic acid moiety) | T. cruzi (NINOA) | <0.15 µM | 47% |

| Compound 19 (para-aminobenzoic acid moiety) | T. cruzi (NINOA) | <0.15 µM | Not Reported |

| Nifurtimox (Reference) | T. cruzi (NINOA) | 0.21–0.29 µM | Not Applicable |

| Benznidazole (Reference) | T. cruzi (NINOA) | 0.21–0.29 µM | Not Applicable |

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and exhibit increased resistance to antimicrobial agents. scispace.com The ability to inhibit biofilm formation is a critical strategy in combating persistent and chronic infections. Indole and benzoic acid derivatives have been explored for their antibiofilm properties against various pathogenic bacteria. scispace.comnih.gov

Studies have demonstrated that certain pyrazole (B372694) derivatives containing a benzoic acid moiety are effective at inhibiting and eradicating biofilms of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov For example, one such derivative inhibited over 90% of E. faecalis biofilm growth. nih.gov Similarly, other research has shown that specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent antibiofilm activity, not only preventing biofilm formation by S. aureus but also killing cells within mature biofilms. nih.gov The mechanism of action for some benzoic acid derivatives against biofilms, such as those of Pseudomonas aeruginosa, is linked to the disruption of quorum sensing, a cell-to-cell communication system that regulates virulence factor expression and biofilm development. scispace.com

Table 2: Biofilm Inhibition by Selected Benzoic Acid and Indole Derivatives

| Compound Type | Target Organism | Activity |

|---|---|---|

| Pyrazole Benzoic Acid Derivative (Compound 8) | S. aureus ATCC 25923 | Effective inhibition at 2x MIC |

| Pyrazole Benzoic Acid Derivative (Compound 10) | S. aureus ATCC 25923 | Strong inhibition at 0.5x, 1x, and 2x MIC |

| 2-Amino-4-chlorobenzoic acid | P. aeruginosa PAO1 | 67% inhibition at 3 mM |

| 4-Amino-2-chlorobenzoic acid | P. aeruginosa PAO1 | 28% inhibition at 2 mM |

| Indolylbenzo[d]imidazole (Compound 3aa) | S. aureus | Excellent antibiofilm activity |

Evaluation of Anti-inflammatory Responses in Relevant Models

Inflammation is a natural response of the immune system to harmful stimuli, but excessive or persistent inflammation can contribute to various diseases. mdpi.com Consequently, there is significant interest in identifying new compounds with anti-inflammatory properties. Derivatives based on indole and benzoic acid scaffolds have been evaluated for their potential to mitigate inflammatory responses in various preclinical models. nih.govnih.gov

In Vitro Anti-inflammatory Assays (e.g., Albumin Denaturation Inhibition)

A common and straightforward method for assessing in vitro anti-inflammatory activity is the inhibition of albumin denaturation assay. researchgate.net Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a protein, such as bovine serum albumin, when exposed to heat or chemicals suggests potential anti-inflammatory effects. biomedpharmajournal.orgresearchgate.net This assay serves as a valuable initial screening tool.

Various studies have utilized this method to evaluate novel synthetic compounds. For instance, synthesized imidazole (B134444) derivatives were screened for their anti-inflammatory activity by performing an albumin denaturation assay, with several compounds exhibiting substantial activity. nih.gov Similarly, propolis samples containing caffeic acid benzyl (B1604629) ester and other compounds demonstrated promising in vitro anti-inflammatory activity, with inhibition of thermally induced albumin denaturation ranging from 73.59% to 78.44%, which was higher than that of standard drugs like Aspirin. researchgate.net

Table 3: In Vitro Anti-inflammatory Activity by Albumin Denaturation Inhibition

| Compound/Extract | Inhibition of Albumin Denaturation (%) |

|---|---|

| Propolis Sample 1 | 73.59% |

| Propolis Sample 2 | 78.44% |

| Imidazole Derivative (AA2) | Substantial Activity |

| Imidazole Derivative (AA6) | Substantial Activity |

| Aspirin (Standard) | 58.44% |

| Prednisolone (Standard) | 57.34% |

Mechanistic Studies on Inflammatory Pathway Modulation

Beyond initial screening, research has delved into the mechanisms by which indole and benzoic acid derivatives modulate inflammatory pathways. These compounds can influence the production of key inflammatory mediators. One crucial pathway involves nitric oxide (NO), a molecule with a dual role in inflammation. mdpi.com An indole derivative, N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was found to exert anti-inflammatory effects by modulating the NO pathway. nih.gov The study showed that the compound's effect was reversed in the presence of an inhibitor of nitric oxide synthase (iNOS), indicating the involvement of this enzyme. nih.gov

Furthermore, these derivatives can significantly decrease the levels of pro-inflammatory cytokines, which are signaling proteins that drive the inflammatory response. nih.govnih.gov The compound JR19 effectively reduced the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-17, and Interferon-gamma (IFN-γ). nih.gov This cytokine-suppressing effect was also found to be dependent on the NO pathway. nih.gov Similarly, gentisic acid, a benzoic acid derivative, has been shown to suppress inflammatory responses by controlling the production of NO and pro-inflammatory cytokines. nih.gov These mechanistic studies highlight that indole and benzoic acid derivatives can interfere with key signaling pathways to produce their anti-inflammatory effects.

Characterization of Antioxidant Capacities

Antioxidant compounds can neutralize harmful free radicals, thus protecting cells from oxidative stress, which is implicated in inflammation and numerous chronic diseases. The antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com

In these assays, the ability of a compound to donate an electron or hydrogen atom to stabilize the free radical is measured. One parent thioether compound in the study demonstrated high scavenging activity, with 89.95% inhibition in the DPPH assay and 88.59% in the ABTS assay at a concentration of 100 µg/mL. mdpi.com Another important measure is the reducing power, which indicates a compound's ability to donate electrons. The same thioether derivative showed the highest reducing power capability among the tested analogues. mdpi.com Theoretical studies using density functional theory (DFT) can further elucidate the antioxidant mechanisms, such as hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SETPT), providing insights into the structure-activity relationship of these compounds. mdpi.com

Table 4: Antioxidant Activity of a Representative Benzoic Acid Hybrid

| Compound | Assay | Activity (% Scavenging at 100 µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Thioether Benzoic Acid Hybrid (Parent 1) | DPPH | 89.95 ± 0.34% | 55.59 |

| ABTS | 88.59 ± 0.13% | Not Reported | |

| BHA (Standard) | DPPH | 95.02 ± 0.74% | Not Reported |

| ABTS | 96.18 ± 0.33% | Not Reported |

Comparative Analysis of Biological Profiles Across Synthesized Analogues

The biological activity of this compound and its analogues is highly dependent on their specific chemical structures. Comparative analyses across synthesized derivatives reveal critical structure-activity relationships for different therapeutic effects.

In the context of antimicrobial activity, substitutions on the core scaffold significantly alter potency. For example, in a series of pyrazole-based benzoic acid derivatives, a bischloro substitution resulted in the most potent compound against a multi-drug resistant Staphylococcus aureus strain, with a Minimum Inhibitory Concentration (MIC) value of 0.39 μg/mL. nih.gov In contrast, chloro, bromo, and N,N-dibenzyl substitutions on the same scaffold yielded compounds with lower, yet still significant, potencies (MIC values ranging from 1.56 to 3.125 μg/mL). nih.gov Similarly, for 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, specific bromo and dimethyl substitutions resulted in compounds with very high activity against staphylococci (MIC < 1 µg/mL). nih.gov

Regarding antiparasitic activity, benzoic acid derivatives with a para-aminobenzoic acid moiety showed more potent trypanocidal effects than the reference drugs, highlighting the importance of this specific structural feature for activity against T. cruzi. nih.gov

In the evaluation of anti-inflammatory properties, derivatives of 3-formyl, 7-flavonols showed that, with the exception of the unsubstituted parent compound, all other derivatives (nitro-, dinitro-, and acetyl-) exhibited activity equal to or greater than the standard. biomedpharmajournal.orgresearchgate.net This indicates that the addition of these functional groups enhances the anti-inflammatory profile.

These comparisons underscore that subtle modifications to the molecular structure—such as the type and position of substituents on the indole or benzoic acid rings—can lead to substantial differences in biological activity, potency, and even the spectrum of action, whether it be antibacterial, antiparasitic, or anti-inflammatory.

Future Perspectives and Research Directions for 3 3 Formyl 1h Indol 1 Yl Methyl Benzoic Acid Research

Development of Advanced and Sustainable Synthetic Methodologies for Derivatives

The future synthesis of 3-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid derivatives will likely pivot towards more advanced and sustainable methods that offer higher efficiency, reduced environmental impact, and greater molecular diversity.

Green Chemistry Approaches: Conventional synthetic methods often rely on harsh reaction conditions, toxic solvents, and metal catalysts, leading to significant waste generation. mdpi.com Future methodologies will increasingly adopt the principles of green chemistry. This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or metal-free reactions. nih.govgalchimia.com Techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for indole (B1671886) derivatives. mdpi.comnih.govnih.govtandfonline.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool in modern organic synthesis, offering advantages in safety, scalability, and process control. mdpi.comnih.govgalchimia.comresearchgate.net Implementing flow chemistry for the synthesis of N-substituted indole-3-carboxaldehydes can enable rapid optimization of reaction conditions and facilitate the production of compound libraries for screening purposes. mdpi.comnih.gov

Photocatalysis and Electrosynthesis: Visible-light photocatalysis provides a mild and efficient way to forge new chemical bonds and functionalize indole scaffolds. researchgate.netacs.orgacs.orgrsc.orgresearchgate.netacs.org These methods can be employed to introduce novel substituents onto the indole ring or the benzoic acid moiety, leading to a diverse range of analogues. Similarly, electrosynthesis offers a reagent-free and sustainable alternative for various synthetic transformations.

Enzymatic and Chemoenzymatic Strategies: Biocatalysis, using either isolated enzymes or whole-cell systems, can offer unparalleled selectivity and milder reaction conditions for the synthesis of complex indole alkaloids and their derivatives. nih.gov Chemoenzymatic approaches, which combine the best of chemical and biological catalysis, will be instrumental in developing efficient and sustainable routes to novel derivatives of this compound. nih.gov

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Rapid synthesis of a library of derivatives with diverse substituents. nih.govnih.govtandfonline.com |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Large-scale production and automated synthesis of analogues. mdpi.comnih.govgalchimia.comresearchgate.net |

| Photocatalysis | Mild reaction conditions, high selectivity, novel bond formations. | C-H functionalization of the indole or benzoic acid rings. researchgate.netacs.orgacs.orgrsc.orgresearchgate.netacs.org |

| Biocatalysis/Chemoenzymatic Synthesis | High stereo- and regioselectivity, environmentally friendly. | Enantioselective synthesis of chiral derivatives. nih.gov |

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas at the Pre-clinical Stage

While the biological profile of this compound is not yet extensively characterized, the indole-3-carboxaldehyde (B46971) scaffold is known to interact with various biological targets. Future preclinical research should focus on exploring its potential in a range of therapeutic areas.

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various mechanisms, including the inhibition of tubulin polymerization, histone deacetylases (HDACs), and protein kinases. acs.org Preclinical studies could investigate the efficacy of this compound and its analogues against a panel of cancer cell lines and in animal models of different cancers.

Aryl Hydrocarbon Receptor (AhR) Modulation: Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining mucosal homeostasis. nih.govresearchgate.netaku.edu.tr Research into the potential of this compound as an AhR modulator could open up therapeutic avenues for inflammatory bowel disease, metabolic syndrome, and certain autoimmune disorders. nih.govresearchgate.net

Neurodegenerative Diseases: The indole scaffold is present in many compounds with neuroprotective properties. Future studies could explore the potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, investigating its ability to inhibit protein aggregation, reduce oxidative stress, and modulate neuroinflammation.

Antimicrobial and Antiviral Potential: Indole derivatives have a long history of being investigated for their antimicrobial and antiviral activities. researchgate.netbeilstein-journals.org Screening of this compound and its derivatives against a broad spectrum of pathogenic bacteria, fungi, and viruses could identify novel infectious disease therapies.

| Therapeutic Area | Potential Biological Target(s) | Preclinical Research Focus |

| Oncology | Tubulin, Histone Deacetylases (HDACs), Protein Kinases | In vitro cytotoxicity, in vivo tumor models, mechanism of action studies. acs.org |

| Immunology/Inflammation | Aryl Hydrocarbon Receptor (AhR) | AhR activation assays, models of inflammatory bowel disease, autoimmune disorders. nih.govresearchgate.netaku.edu.tr |

| Neurology | Monoamine Oxidase (MAO), Glycogen Synthase Kinase-3β (GSK-3β) | Models of Alzheimer's and Parkinson's disease, assessment of neuroprotective effects. |

| Infectious Diseases | Bacterial and viral enzymes, cell wall components | Antimicrobial and antiviral screening, determination of minimum inhibitory concentrations (MICs). researchgate.netbeilstein-journals.org |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Biological Effects

To fully elucidate the biological effects of this compound, a systems-level understanding is crucial. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. nih.gov

Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with the compound, novel biological targets can be identified and validated. This approach can uncover previously unknown mechanisms of action.

Pathway Analysis: Multi-omics data can be used to construct molecular networks and pathways that are perturbed by the compound. nih.gov This can reveal how the compound's effects propagate through the cellular machinery and lead to a specific physiological outcome.

Biomarker Discovery: Metabolomic and proteomic profiling of biological fluids or tissues from preclinical models can lead to the discovery of biomarkers that predict the response to treatment with this compound. These biomarkers could be invaluable for future clinical development.

| Omics Technology | Information Gained | Application in Research |

| Transcriptomics (RNA-Seq) | Changes in gene expression. | Identifying target pathways and off-target effects. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Validating drug targets and understanding protein-protein interactions. |

| Metabolomics (NMR, Mass Spectrometry) | Alterations in metabolic pathways. | Discovering biomarkers of efficacy and toxicity. |

Rational Design of Next-Generation Analogues with Tailored Biological Profiles

The structural information of this compound provides a solid foundation for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole ring, the formyl group, the methylene (B1212753) linker, and the benzoic acid moiety will be crucial to establish a comprehensive structure-activity relationship (SAR). mdpi.comrsc.orgacs.org This involves synthesizing a library of analogues and evaluating their biological activity to identify key structural features responsible for the desired effects.

Computational Modeling and Molecular Docking: In silico techniques such as molecular docking can be used to predict how analogues of this compound bind to specific protein targets. acs.org This can guide the design of new compounds with enhanced binding affinity and selectivity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. This strategy can be applied to develop novel inhibitors based on the indole-3-carboxaldehyde scaffold.

| Design Strategy | Approach | Desired Outcome |

| Structure-Activity Relationship (SAR) | Systematic chemical modification and biological testing. | Identification of key pharmacophoric features. mdpi.comrsc.orgacs.org |

| Molecular Docking | Computational prediction of ligand-protein interactions. | Design of analogues with improved target binding. acs.org |

| Fragment-Based Drug Design | Linking of small, weakly binding molecular fragments. | Generation of novel and potent lead compounds. |

Collaborative Research Opportunities in Academic and Industrial Settings for Pre-clinical Drug Discovery Efforts

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that can be significantly accelerated through collaboration between academia and industry.

Leveraging Complementary Expertise: Academic institutions often excel in basic research, target discovery, and mechanistic studies, while pharmaceutical companies have extensive experience in drug development, optimization, and clinical trials. Partnerships can leverage these complementary strengths to advance the preclinical development of this compound.

Access to Resources and Technologies: Industrial partners can provide access to high-throughput screening platforms, extensive compound libraries, and advanced analytical technologies that may not be readily available in an academic setting. Conversely, academic labs can offer novel biological models and cutting-edge research techniques.

Shared Risk and Reward: Co-development agreements can distribute the financial risks associated with drug discovery and provide a framework for sharing the potential rewards of a successful therapeutic.

Open Innovation Models: Pre-competitive collaborations and open innovation platforms can foster a more collaborative research environment, enabling the sharing of data and resources to accelerate the discovery of new medicines based on the indole scaffold.

| Collaboration Model | Key Features | Benefits for Research on this compound |

| Sponsored Research | Industry funding for specific academic projects. | Financial support for foundational preclinical studies. |

| Strategic Alliance | Long-term partnership with shared goals and governance. | Integrated and streamlined drug discovery and development pipeline. |

| Open Innovation | Pre-competitive sharing of data and resources. | Accelerated progress through collective intelligence and reduced duplication of effort. |

常见问题

Q. What are the established synthetic routes for 3-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid?

The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example, formylation at the 3-position of indole can be achieved via Vilsmeier-Haack conditions (POCl₃ in DMF), followed by alkylation with a benzyl halide derivative. Subsequent hydrolysis or oxidation steps introduce the benzoic acid moiety. Key steps include:

- Formylation : Reaction of indole derivatives with DMF/POCl₃ under controlled temperatures (0–5°C) to avoid over-oxidation .

- Alkylation : Use of NaH or KOH in anhydrous DMF to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Identifies substitution patterns on the indole and benzoic acid moieties (e.g., formyl proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- HPLC : Monitors purity (>95% by reverse-phase C18 columns) and stability under varying pH conditions .

Q. What in vitro assays are used for preliminary biological evaluation?

- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination against M. tuberculosis H37Rv) .

- Antiviral Screening : Fluorescence-based binding assays targeting viral glycoproteins (e.g., HIV-1 gp41 inhibition via FeII(env2.0)3 receptor models) .

Advanced Research Questions

Q. How can reaction yields be optimized during the formylation step?

Low yields often arise from side reactions (e.g., dimerization or over-oxidation). Strategies include:

- Temperature Control : Maintaining strict低温 conditions (0–5°C) during POCl₃ addition .

- Catalytic Additives : Using Lewis acids like ZnCl₂ to enhance regioselectivity .

- Workup Modifications : Quenching with ice-cold sodium acetate to stabilize intermediates .

Q. What computational approaches predict binding interactions with biological targets?

- Molecular Docking : Simulations using software like AutoDock Vina to model interactions with viral proteins (e.g., gp41 hydrophobic pockets). Parameters include grid box sizes tailored to the binding site .

- QSAR Modeling : Correlating substituent electronic properties (Hammett σ values) with inhibitory constants (Ki) .

Q. How can structural modifications improve pharmacokinetic properties?

- Solubility Enhancement : Introducing polar groups (e.g., sulfonamides) or formulating as sodium salts .

- Metabolic Stability : Blocking labile positions (e.g., methylating indole-NH) to reduce CYP450-mediated degradation .

Q. How do researchers resolve contradictions in reported biological activities?

Discrepancies often arise from assay variability. For example:

- Cell Line Differences : Activity against M. tuberculosis H37Rv (MIC = 1.6 µg/mL) vs. clinical strains may reflect efflux pump expression .

- Assay Conditions : Fluorescence quenching artifacts in gp41 binding assays require controls with competitive inhibitors (e.g., C18-FL peptide) .

Methodological Tables

Table 1. Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole formylation | DMF, POCl₃, 0–5°C, 2 h | 65–75 | |

| Benzyl alkylation | NaH, DMF, 4-methoxybenzyl bromide | 80–85 | |

| Acid hydrolysis | 2M HCl, reflux, 4 h | >90 |

Table 2. Biological Activity Data

| Assay Type | Target | Result (IC₅₀/Ki) | Reference |

|---|---|---|---|

| HIV-1 gp41 inhibition | FeII(env2.0)3 | Ki = 7.5 nM | |

| M. tuberculosis | MmaA1 protein | MIC = 1.6 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。